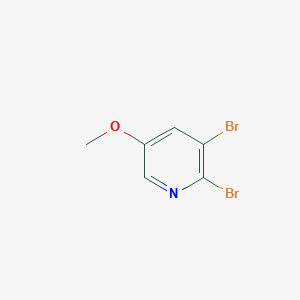

2,3-Dibromo-5-methoxypyridine

Übersicht

Beschreibung

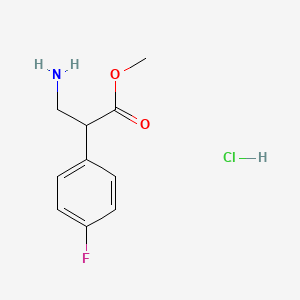

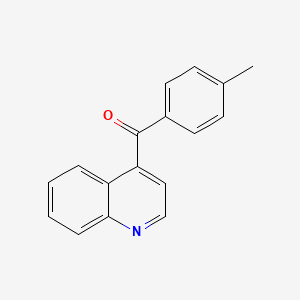

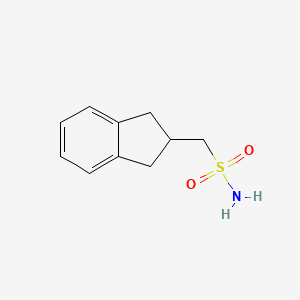

2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .

Synthesis Analysis

The synthesis of 2,3-Dibromo-5-methoxypyridine can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-methoxypyridine has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .Chemical Reactions Analysis

Bromination reactions are key in the synthesis of 2,3-Dibromo-5-methoxypyridine . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .Physical And Chemical Properties Analysis

2,3-Dibromo-5-methoxypyridine is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .Wissenschaftliche Forschungsanwendungen

Reactions with Methoxide and Methanethiolate Ions

2,3-Dibromo-5-methoxypyridine reacts with sodium isopropanethiolate and methanethiolate, leading to mono- or bis-substitution depending on the conditions. It also reacts with sodium methoxide to yield mono-substituted products. The synthesis of methoxy thiomethoxypyridine from halogeno methoxypyridines is a notable application (Testaferri et al., 1985).

Synthesis of Brominated Bipyridines and Bipyrimidines

Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, crucial for metal-complexing molecular rods, have been developed using 2,3-Dibromo-5-methoxypyridine (Schwab et al., 2002).

Cytotoxic Activity Assessment in Cancer Research

A series of 2-methoxypyridine-3-carbonitrile derivatives, synthesized from 2,3-Dibromo-5-methoxypyridine, were screened for cytotoxicity against liver, prostate, and breast cancer cell lines, revealing promising antiproliferative effects (Al‐Refai et al., 2019).

Deprotonative Metalation Using Mixed Lithium–Iron Combinations

The compound plays a role in the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, a process significant in organic synthesis (Nagaradja et al., 2012).

Synthesis of Bicyclic δ-Lactams

5-Functionalised 2-methoxypyridines, synthesized from 2,3-Dibromo-5-methoxypyridine, are used in creating 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones, pivotal in pharmaceutical research (Sośnicki, 2009).

Total Synthesis of Lycopodium Alkaloids

Methoxypyridine, a derivative of 2,3-Dibromo-5-methoxypyridine, serves as a masked pyridone in the synthesis of lycoposerramine R, a Lycopodium alkaloid, highlighting its role in complex natural product synthesis (Bisai & Sarpong, 2010).

Formation of Charge Transfer Complexes

The compound forms charge transfer complexes with chloranilic acid in various solvents, demonstrating its importance in molecular interactions studies (Alghanmi & Habeeb, 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which suggests that 2,3-Dibromo-5-methoxypyridine may interact with transition metals like palladium or boron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a transition metal catalyst, followed by transmetalation with a boron reagent .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which could potentially lead to the synthesis of complex organic molecules .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-dibromo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCDSWYPYZWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)

![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)